N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPNRQWHIEHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Pyrrolidinone Ring
- Reactants: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
- Conditions: Reflux in ethanol for several hours.
- Product: 1-(4-fluorophenyl)-5-oxopyrrolidine.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrrolidinone vs. Thiazolidinone
- Target Compound: Pyrrolidinone (5-membered lactam with one oxygen atom) .
- 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (): Thiazolidinone (5-membered lactam with sulfur and nitrogen atoms). Substituents: 4-chlorophenylimino, 4-fluorophenethyl, and phenylacetamide . Key Difference: The sulfur atom in thiazolidinone enhances electronegativity and may alter solubility or metabolic stability compared to the oxygenated pyrrolidinone.
Pyrrolidinone vs. Chalcone
- Chalcone Derivatives (): Feature a propenone backbone (Ar–C=O–CH₂–Ar). Example: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. Dihedral angles between aromatic rings range from 7.14° to 56.26°, indicating variable planarity . Key Difference: Chalcones lack the lactam ring, favoring conformational flexibility over the rigid pyrrolidinone core.
Pyrrolidinone vs. Thieno[2,3-d]pyrimidin
- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (): Fused thieno-pyrimidin ring system with sulfanyl and naphthyl groups. Substituents: 5-methylfuran, phenyl, and naphthyl-acetamide .
Functional Group Analysis
Physicochemical and Pharmacological Implications
Lipophilicity: The target’s fluorophenyl group enhances lipophilicity compared to chalcones but may be less lipophilic than ’s naphthyl group. the target’s methyl bridge .
Conformational Rigidity: The pyrrolidinone lactam restricts rotation, favoring a defined conformation. In contrast, chalcones () exhibit variable dihedral angles, enabling adaptive binding .
Bioactivity: Thiazolidinones () are associated with antidiabetic and antimicrobial activity due to sulfur’s electron-withdrawing effects. The target’s pyrrolidinone may instead target neurological or inflammatory pathways . Sulfanyl groups () could enhance antioxidant properties, unlike the target’s acetamide .
Data Table: Structural and Functional Comparison
*Molecular weights estimated from structural formulas.
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide (CAS Number: 954667-20-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 342.4 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group and a phenylacetamide moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of phenylacetamide, including those similar to this compound, exhibit significant anticancer properties.
Case Studies and Findings
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Cytotoxic Effects :
- A study demonstrated that derivatives with a similar structure showed potent cytotoxicity against prostate carcinoma (PC3) cell lines. For instance, compounds with nitro moieties exhibited higher cytotoxic effects compared to those with methoxy groups, suggesting that electronic properties significantly influence activity .
- The most active compounds in related studies had IC50 values ranging from 52 µM to 100 µM against various cancer cell lines, indicating moderate potency compared to established drugs like imatinib (IC50 = 40 µM) .
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Mechanism of Action :
- The mechanism underlying the anticancer activity is thought to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the fluorine atom enhances metabolic stability and lipophilicity, facilitating better distribution to target tissues such as tumors .
Anticonvulsant Activity
The compound's structural analogs have also been investigated for their anticonvulsant properties.
Pharmacological Studies
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Screening Results :
- Initial screening of related compounds using maximal electroshock (MES) and pentylenetetrazole models revealed promising anticonvulsant activity, particularly for compounds featuring the pyrrolidine core .
- Specific derivatives demonstrated protection in seizure models at doses of 100 mg/kg, indicating potential therapeutic applications in epilepsy .
- SAR Studies :
Summary of Biological Activities
| Activity Type | Key Findings | IC50 Values |
|---|---|---|
| Anticancer | Potent against PC3 cell line | 52 µM - 100 µM |
| Anticonvulsant | Effective in MES and PTZ models | 100 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
